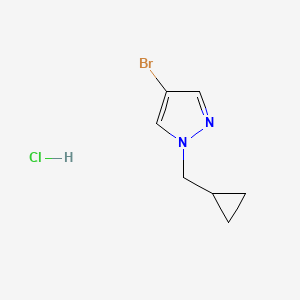

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with cyclopropylmethylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride has been investigated for its potential therapeutic properties, including:

- Enzyme Inhibition : It acts as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders .

- Antimicrobial and Anticancer Activities : Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Biological Research

The compound has been explored for its role in modulating biological pathways:

- Mechanism of Action : While not fully elucidated, it is believed to interact with specific receptors or enzymes, altering their activity and potentially influencing signaling pathways within cells .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : It is used in the synthesis of various pharmaceutical compounds and biologically active molecules, including derivatives that may have enhanced therapeutic properties .

- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may have unique catalytic or electronic properties.

Agricultural Applications

Research has also indicated potential uses in agrochemicals, where derivatives of this compound could be developed for pest control or plant growth regulation .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole: The non-hydrochloride form of the compound.

1-(Cyclopropylmethyl)-1H-pyrazole: A similar compound lacking the bromine atom.

4-Chloro-1-(cyclopropylmethyl)-1H-pyrazole: A related compound with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which confer specific chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.

Biologische Aktivität

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrazole ring with a bromine substituent and a cyclopropylmethyl group, which influences its chemical behavior and interactions within biological systems. The hydrochloride form enhances its solubility, making it suitable for various research applications.

The compound has a molecular formula of C10H12BrN3·HCl and features the following chemical properties:

- Molecular Weight: 274.59 g/mol

- Solubility: Soluble in water and organic solvents, useful for biological assays.

- Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific receptors or enzymes involved in various biological pathways. Pyrazole derivatives are known to modulate targets such as:

- Lactate Dehydrogenase (LDH): Inhibition of LDH has been linked to reduced cellular lactate output and growth inhibition in cancer cell lines, indicating potential anti-cancer properties .

- Inflammatory Pathways: Compounds similar to this pyrazole have been studied for their effects on inflammatory diseases, potentially influencing cytokine production and immune responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of specific cancer cell lines, including pancreatic cancer (MiaPaCa-2) and Ewing’s sarcoma (A673), through mechanisms involving LDH inhibition .

- Anti-inflammatory Effects: Similar pyrazole compounds have demonstrated the ability to modulate inflammatory responses, potentially offering therapeutic avenues for conditions like rheumatoid arthritis .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

-

In Vitro Studies on Cancer Cell Lines:

- A study reported that pyrazole derivatives could suppress cellular growth in highly glycolytic cancer cells, with sub-micromolar IC50 values observed for LDH inhibition .

- The compound's effectiveness in inhibiting cell proliferation was linked to its ability to modulate metabolic pathways critical to cancer cell survival.

- Inflammation Models:

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)pyrazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c8-7-3-9-10(5-7)4-6-1-2-6;/h3,5-6H,1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOZJFBJOFFPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-65-9 |

Source

|

| Record name | 1H-Pyrazole, 4-bromo-1-(cyclopropylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.